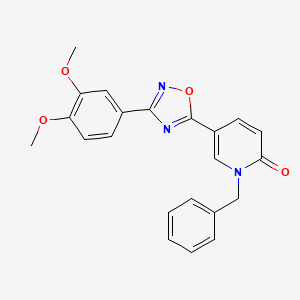
1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was initially discovered in the 1990s as part of a screening program for compounds that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, DMXAA has been studied extensively for its anti-tumor properties and mechanism of action.
科学的研究の応用
Anticancer Activity
1,2,4-oxadiazole derivatives, which include the compound 1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, have been studied for their anticancer properties. Notably, a study found that certain compounds in this category demonstrated significant anticancer activity against various cancer cell lines. This indicates a potential for these compounds to be developed into anticancer drugs (Vaidya et al., 2020).
Synthesis Techniques
Research has explored various methods for synthesizing oxadiazole derivatives. For instance, a study demonstrated the synthesis of 3,5-diphenyl-1,2,4-oxadiazole through a reaction involving benzylcobaloxime with alkyl nitrite under visible light irradiation, showcasing a novel approach to synthesizing these compounds (Kijima et al., 1994).
Biological Activity Prediction
The biological activity of compounds containing the 1,2,4-oxadiazole ring, such as the mentioned compound, has been predicted using computational methods. This approach helps in identifying potential biological applications of these compounds before conducting laboratory experiments (Kharchenko et al., 2008).
Antimicrobial and Antioxidant Activities
Some 1,2,4-oxadiazole derivatives have been evaluated for their antimicrobial and antioxidant activities. This research indicates a potential for these compounds to be used in pharmaceutical applications targeting microbial infections and oxidative stress-related conditions (Bassyouni et al., 2012).
Optical Properties and Device Performance
1,2,4-oxadiazole derivatives also have significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Research into the optical properties of these compounds has implications for improving the efficiency and performance of OLEDs and related devices (Wang et al., 2001).
特性
IUPAC Name |
1-benzyl-5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-18-10-8-16(12-19(18)28-2)21-23-22(29-24-21)17-9-11-20(26)25(14-17)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXHKSIFGUDSKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2377102.png)
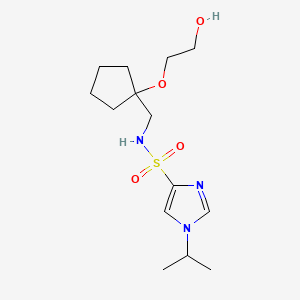
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2377106.png)
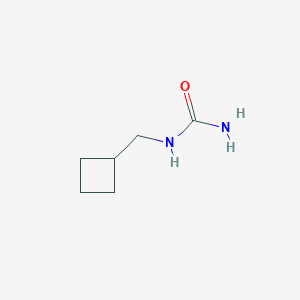



![Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate](/img/structure/B2377114.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2377115.png)
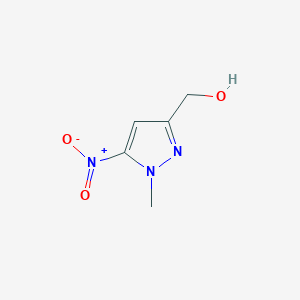
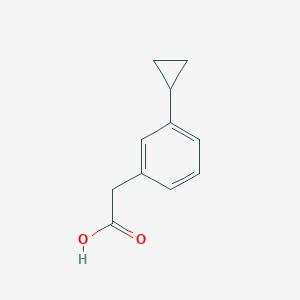
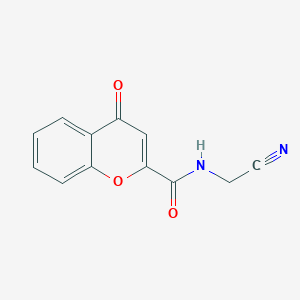
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2377119.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377124.png)